molecular formula C7H3BrO3S B6274864 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 126190-09-8

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No. B6274864
CAS RN: 126190-09-8
M. Wt: 247.1
InChI Key:
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Description

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one (7-BHB) is a naturally occurring, bioactive thiol compound that is found in a variety of plant species. It has been studied extensively for its potential medicinal properties, and has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer activities. 7-BHB has also been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects. In Additionally, future directions of 7-BHB research will be discussed.

Scientific Research Applications

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-microbial, and anti-cancer activities. It has also been studied for its ability to inhibit the growth of various types of cancer cells, including breast, ovarian, and prostate cancer cells. Additionally, 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has been studied for its ability to inhibit the growth of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has been shown to inhibit the activity of certain transcription factors, including nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and inhibit the growth of certain types of bacteria. Additionally, 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has been shown to inhibit the activity of certain enzymes and transcription factors, which may play a role in its anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low potential for causing side effects. However, it is important to note that 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is relatively unstable in the presence of light, heat, and air, and therefore should be stored and handled with care.

Future Directions

In the future, 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one could be further studied for its potential medicinal properties, particularly its anti-inflammatory, anti-microbial, and anti-cancer activities. Additionally, further research could be conducted to elucidate the mechanism of action of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one and to identify potential new applications. Additionally, further research could be conducted to investigate the potential side effects of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one and to identify ways to minimize or eliminate them. Finally, further research could be conducted to identify novel synthetic methods for the synthesis of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one.

Synthesis Methods

7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one can be synthesized using a variety of methods, including a three-step process involving the reaction of 5-bromo-4-hydroxy-3-methoxybenzaldehyde with an alkyl halide, followed by a condensation reaction with an aromatic thiol and a nucleophilic substitution reaction with sodium bromide. Other methods of synthesis have also been reported, including the reaction of 5-bromo-4-hydroxy-3-methoxybenzaldehyde with an aromatic thiol, followed by a nucleophilic substitution reaction with sodium bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one involves the conversion of 2-hydroxybenzothioamide to the target compound through a series of reactions.", "Starting Materials": [ "2-hydroxybenzothioamide", "bromine", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 2-hydroxybenzothioamide with bromine in the presence of sulfuric acid to yield 5-bromo-2-hydroxybenzothioamide.", "Step 2: Treatment of 5-bromo-2-hydroxybenzothioamide with sodium hydroxide to form 5-bromo-2-hydroxybenzoic acid.", "Step 3: Conversion of 5-bromo-2-hydroxybenzoic acid to its acyl chloride derivative using acetic anhydride and sulfuric acid.", "Step 4: Reaction of the acyl chloride with sodium hydroxide to form the corresponding acid.", "Step 5: Cyclization of the acid with hydrogen peroxide in the presence of sodium acetate to yield 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one." ] }

CAS RN

126190-09-8

Molecular Formula

C7H3BrO3S

Molecular Weight

247.1

Purity

90

Origin of Product

United States

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